3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one is an organic compound with a complex structure It features a fluoro-substituted phenyl ring, an amino group, and an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps. One common route includes the following steps:
Formation of the Isoindoline Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Fluoro-Substituted Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the Amino Group: This can be done through an amination reaction using appropriate reagents and conditions.
Addition of the 3-Methylbutyl Group: This step may involve an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This includes nucleophilic and electrophilic substitution reactions, which can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and other biomedical applications.
Medicine: It may have therapeutic potential for treating various diseases, although further research is needed.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would require detailed study using techniques like molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chloro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one
- 3-[(2-bromo-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one
- 3-[(2-iodo-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one
Uniqueness
The presence of the fluoro group in 3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one can significantly influence its chemical properties, such as its reactivity and stability. Fluorine atoms can enhance the compound’s ability to interact with biological targets, potentially making it more effective in certain applications compared to its chloro, bromo, or iodo analogs.
Properties
Molecular Formula |
C20H23FN2O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(2-fluoro-4-methylanilino)-2-(3-methylbutyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C20H23FN2O/c1-13(2)10-11-23-19(15-6-4-5-7-16(15)20(23)24)22-18-9-8-14(3)12-17(18)21/h4-9,12-13,19,22H,10-11H2,1-3H3 |
InChI Key |
WDIZAEOUZIYRPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2C3=CC=CC=C3C(=O)N2CCC(C)C)F |
Origin of Product |
United States |
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